molecular formula C21H27FN4O B3767314 N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide

Cat. No.: B3767314
M. Wt: 370.5 g/mol
InChI Key: APBIZGWIFRSJPY-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-25(14-18-8-4-5-11-23-18)16-21(27)24-19-9-6-12-26(15-19)13-17-7-2-3-10-20(17)22/h2-5,7-8,10-11,19H,6,9,12-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIZGWIFRSJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)CC(=O)NC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the attachment of the fluorophenyl and pyridinylmethyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperidine intermediate.

    Attachment of Pyridinylmethyl Group: This is typically done through reductive amination or similar reactions where the pyridinylmethyl group is introduced to the piperidine-fluorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group but lacking the complex structure of the piperidine and fluorophenyl groups.

    Phenylmethanamine: Another related compound with a simpler structure, often used in organic synthesis.

Uniqueness

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-[methyl(pyridin-2-ylmethyl)amino]acetamide

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